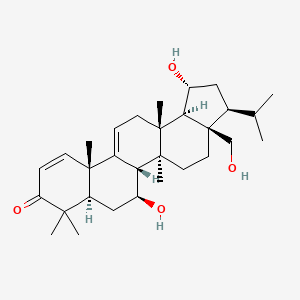![molecular formula C7H8N4 B1198230 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 7681-99-4](/img/structure/B1198230.png)
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Übersicht
Beschreibung
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine is a compound with potential biological activity, attracting interest for its coordination compounds' possible biological applications. Its molecular structure has been analyzed in various crystal environments, indicating a significant potential for biological and chemical applications (Canfora et al., 2010).
Synthesis Analysis
This compound and its derivatives can be synthesized through various methods, including the application of microwave irradiation for key intermediates, indicating a breadth of synthetic approaches for accessing this chemotype (Dong et al., 2008).
Molecular Structure Analysis
The molecular structure of 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives has been studied through X-ray crystallography, revealing detailed insights into their supramolecular architecture, hydrogen bonding, and π-π interactions. Such structural analyses contribute to understanding the compound's potential interactions and reactivity (Canfora et al., 2010).
Chemical Reactions and Properties
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine acts as a ligand for divalent metal thiocyanates, forming complexes with varied metal ions. These complexes' infrared and ligand field spectra have been discussed, and the crystal structures of specific compounds have been described, showcasing the compound's versatility in forming coordination complexes (Dillen et al., 1983).
Physical Properties Analysis
While specific studies directly analyzing the physical properties of 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine were not identified in the search, the compound's crystalline structures, as reported, provide indirect insights into its physical characteristics, such as solubility and stability, through its interaction patterns and crystal packing.
Chemical Properties Analysis
The chemical properties of 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine and its derivatives, including reactivity with various chemical agents and potential as a ligand for metal coordination complexes, demonstrate its chemical versatility. Its reactions with metal thiocyanates and the resulting coordination compounds highlight its potential in synthetic and medicinal chemistry applications (Dillen et al., 1983).
Wissenschaftliche Forschungsanwendungen
Design and Synthesis for Agricultural and Medicinal Purposes : It's used in the design and synthesis of novel compounds, such as anthranilic diamides and oxoacetohydrazone derivatives, showing potential in agricultural (herbicidal and fungicidal activities) and medicinal applications (Dong et al., 2008), (Long De, 2006).
Organic Light-Emitting Properties : This compound can self-assemble into supramolecular microfibers with blue organic light-emitting properties, highlighting its potential in the field of optoelectronics (Liu et al., 2008).
Thermolysis Studies : Research on its thermolysis has led to insights into the behavior of triazolopyrimidinio-3-phenacylide and the thermal ring cleavage of the triazole moiety (Hori et al., 1985).
Coordination Chemistry and NMR Studies : Studies have been conducted on its coordination chemistry, particularly in relation to gold and platinum complexes. This includes NMR spectroscopic studies which provide insights into the molecular structure and interactions with metals (Szłyk et al., 2002), (Łakomska et al., 2008).
Synthesis of Novel Compounds for Bioactivity Analysis : The compound is used in the synthesis of various novel derivatives for exploring bioactivity, particularly in agriculture for herbicidal properties (Yang et al., 2001), (Li De-jiang, 2008).
Applications in Pharmaceutical and Agrochemical Fields : The compound is notable for its role in various fields including pharmaceutics and agrochemistry. Its chemistry and applications continue to be a subject of interest in these areas (Fischer, 2007).
Potential in Anticancer Therapy : Research has explored the encapsulation of ruthenium(II) complexes containing 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine in liposomes, improving their anticancer activity against melanoma cell lines (Fandzloch et al., 2020).
Inhibitory Activities in Cardiovascular Agents : Some derivatives have shown potential as inhibitors of cAMP phosphodiesterase, indicating their utility as new cardiovascular agents (Novinson et al., 1982).
Eigenschaften
IUPAC Name |
5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-3-6(2)11-7(10-5)8-4-9-11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVQCFALDUVKSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC=NN12)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40227633 | |
| Record name | 5,7-Dimethyl-(1,2,4)triazolo(1,5-a)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40227633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
CAS RN |
7681-99-4 | |
| Record name | 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7681-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dimethyl-(1,2,4)triazolo(1,5-a)pyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,5-a]pyrimidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91495 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,7-Dimethyl-(1,2,4)triazolo(1,5-a)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40227633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[[2-(4-Methoxyphenyl)-5-methyl-7-pyrazolo[1,5-a]pyrimidinyl]amino]ethanol](/img/structure/B1198154.png)



![2-methyl-N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)propanamide](/img/structure/B1198161.png)




